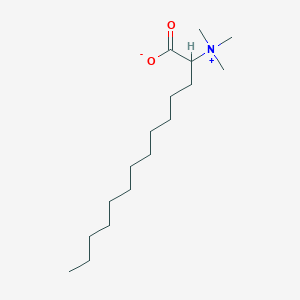
(1-Carboxylatotridecyl)trimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Carboxylatotridecyl)trimethylammonium is a surfactant with the chemical formula C17H35NO2. It is a cationic surfactant known for its excellent surface activity and wetting properties. This compound is widely used in personal care products, detergents, and industrial applications due to its ability to enhance the softness and shine of hair and fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:
Oxidation of Tridecylamine: Tridecylamine is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding carboxylic acid.
Quaternization: The carboxylic acid is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .
Chemical Reactions Analysis
Types of Reactions
(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Tetradecyltrimethylammonium bromide: Another cationic surfactant with similar properties but a different alkyl chain length.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain.
Uniqueness
(1-Carboxylatotridecyl)trimethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both strong surface activity and compatibility with various solvents .
Properties
CAS No. |
686-83-9 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2-(trimethylazaniumyl)tetradecanoate |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3 |
InChI Key |
LVBSECZFJBGOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















